Nicaraven
Overview
Description
Nicaraven is a hydroxyl radical scavenger with antivasospastic and neuroprotective effects . It is being developed for the potential treatment of disorders caused by acute cerebrovascular diseases .
Molecular Structure Analysis
Nicaraven has a molecular formula of C15H16N4O2 and a mono-isotopic mass of 284.127319 Da .Chemical Reactions Analysis
Nicaraven has been shown to have anti-inflammatory effects. It reduces the levels of various cytokines in plasma and attenuates the recruitment of inflammatory cells . It also effectively attenuates the radiation-induced upregulation of NF-κB, TGF-β, and pSmad2 in lungs .Physical And Chemical Properties Analysis
Nicaraven has a molecular weight of 284.31 and is insoluble in water and ethanol but soluble in DMSO .Scientific Research Applications
Radiation-Induced Injury Mitigation
Nicaraven, a hydroxyl radical-specific scavenger, has been studied for its protective effects against radiation-induced injuries. It has been shown to protect hematopoietic stem/progenitor cells from radiation damage by increasing their number, improving colony-forming capacity, and decreasing DNA damage. This protective effect is attributed to its anti-oxidative and anti-inflammatory properties, as evidenced by reduced levels of DNA oxidation markers and inflammatory cytokines such as IL-6 and TNF-α in treated subjects (Kawakatsu et al., 2013). Further studies support these findings, showing that nicaraven increases the number of c-kit(+) stem/progenitor cells and protects their colony-forming capacity, possibly through gene expression changes related to DNA repair, inflammatory response, and immunomodulation (Ali et al., 2014).
Neuroprotective Effects
Nicaraven has demonstrated neuroprotective effects, particularly in conditions like cerebral vasospasm post subarachnoid hemorrhage and in brain damage caused by ischemia. It has shown to improve neurological deficits and protect the central nervous system by scavenging hydroxyl radicals. Studies suggest that nicaraven has an intramolecular hydrogen bond forming a 7-membered ring structure, which could be significant for its ability to penetrate the blood-brain barrier and exert its neuroprotective effects (Jain, 2000).
Anti-inflammatory and Immunomodulatory Effects
Nicaraven has been found to have anti-inflammatory roles and can inhibit TNFα-induced endothelial activation and inflammation through suppressing the NF-κB signaling pathway. This involves reducing reactive oxygen species production, suppressing mRNA expression of adhesion molecules and pro-inflammatory cytokines, and improving endothelial cell functions, signifying its potential in treating multiple vascular diseases (Lin et al., 2020).
Protective Effects in Various Organ Systems
Studies have revealed that nicaraven can exert protective effects against ischemia and reperfusion injury in various organs such as the brain, heart, kidneys, and liver. For instance, it has shown to inhibit lipid peroxidation in the liver, improve hepatic and systemic hemodynamics and energy metabolism, and suppress liver enzyme release and histologic damage (Yokota et al., 2000).
Limited Effects on Cancer Cells and Tumor Growth
While nicaraven is effective in protecting normal tissues from radiation-induced injury, its effects on cancer cells and tumor growth are limited. Studies indicate that nicaraven does not significantly alter the colony-forming abilities and DNA damage levels in several cancer cell lines post-irradiation. Moreover, in established mouse tumor models where radiation exposure significantly inhibited tumor growth, nicaraven did not significantly mitigate this radiation-induced inhibition. These findings suggest that while nicaraven can reduce the toxicity of radiotherapy in hematopoietic stem cells, it has limited effects on the survival of cancer cells and tumor growth, making it potentially ideal for mitigating the side effects of radiotherapy in cancer patients without affecting the therapeutic efficacy against tumors (Yan et al., 2017).
Safety And Hazards
Future Directions
Nicaraven is being investigated for its potential in mitigating the side effects of cancer radiotherapy. It has shown promise in preventing the fast growth of inflamed tumors by an anti-inflammatory mechanism . Another study suggests that nicaraven can effectively mitigate radiation-induced injury in hematopoietic stem/progenitor cells .
properties
IUPAC Name |
N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBOOWDLPUROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046189 | |
Record name | Nicaraven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nicaraven is presently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage. This drug is promising because some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood brain barrier. | |
Record name | Nicaraven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nicaraven | |
CAS RN |
79455-30-4, 409303-59-9 | |
Record name | Nicaraven | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicaraven [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicaraven, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicaraven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicaraven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICARAVEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NICARAVEN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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